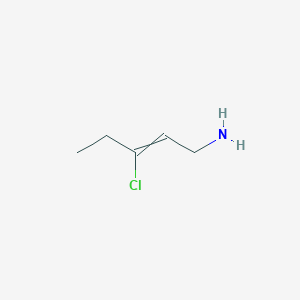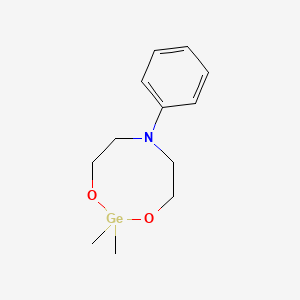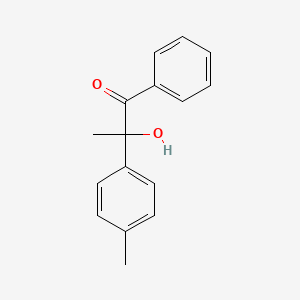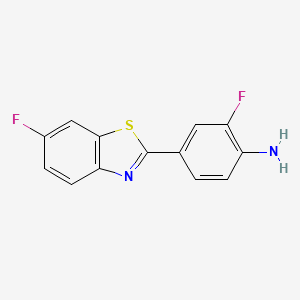![molecular formula C18H18BrN B14186750 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-32-3](/img/structure/B14186750.png)
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
準備方法
The synthesis of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base to form the corresponding 4-bromostyrene. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
化学反応の分析
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
科学的研究の応用
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its activity against specific enzymes or receptors may lead to the development of new drugs for conditions such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or activate a receptor by mimicking the action of a natural ligand. The specific pathways involved depend on the biological context and the target of interest.
類似化合物との比較
1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(4-Bromophenyl)pyrrolidine: This compound lacks the phenylethenyl group, which may result in different biological activities and chemical reactivity.
1-(4-Chlorophenyl)pyrrolidine: The substitution of bromine with chlorine can affect the compound’s properties, such as its reactivity and binding affinity to biological targets.
1-(4-Methylphenyl)pyrrolidine: The presence of a methyl group instead of a bromine atom can lead to variations in the compound’s chemical and biological behavior.
特性
CAS番号 |
912339-32-3 |
|---|---|
分子式 |
C18H18BrN |
分子量 |
328.2 g/mol |
IUPAC名 |
1-[2-(4-bromophenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2 |
InChIキー |
FEVIEUDVVZUPQG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)


![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)


![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)

